![molecular formula C16H21NO2S B2611500 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2309308-55-0](/img/structure/B2611500.png)
3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors and has been found to have a high affinity for the CB1 receptor. MMB-FUBINACA is a relatively new compound that has gained popularity in the research community due to its potential use as a tool in studying the endocannabinoid system.
Mechanism of Action
3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA acts as a potent agonist of the CB1 receptor, which is found in the central nervous system. Activation of the CB1 receptor by this compound-FUBINACA results in the modulation of neurotransmitter release and the regulation of cellular signaling pathways. This leads to the observed physiological effects of this compound-FUBINACA.
Biochemical and Physiological Effects
This compound-FUBINACA has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with the reward pathway. This compound-FUBINACA has also been found to decrease GABA release, which is associated with anxiety and depression. Additionally, it has been found to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA in laboratory experiments is its potency and high affinity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and for investigating the potential therapeutic applications of cannabinoids. However, one limitation of using this compound-FUBINACA is its relatively new status as a synthetic cannabinoid, which means that there is limited information available on its long-term effects and potential toxicity.
Future Directions
There are several future directions for research on 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA. One area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to determine the long-term effects and potential toxicity of this compound-FUBINACA. Another area of interest is the development of new synthetic cannabinoids that have improved therapeutic potential and reduced side effects.
Synthesis Methods
The synthesis of 3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA involves the reaction of 7-oxaspiro[3.5]nonane-1-carboxylic acid with thioacetic acid followed by the reaction with 4-fluorobenzoyl chloride. The resulting intermediate is then reacted with 5-fluoro-ADB, which yields this compound-FUBINACA.
Scientific Research Applications
3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide-FUBINACA has been used in scientific research for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. This compound-FUBINACA has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
3-methylsulfanyl-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-20-13-4-2-3-12(11-13)15(18)17-14-5-6-16(14)7-9-19-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPSMWEBKUNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.